(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride
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Description
“(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1780952-21-7 . It has a molecular weight of 260.5 . The IUPAC name for this compound is (3-bromoisoxazol-5-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride” is 1S/C4H3BrClNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride” has a molecular weight of 260.5 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of heterocyclic compounds, which are crucial for the development of new pharmaceuticals, agrochemicals, and materials. For example, the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino compounds can lead to the creation of new heterocyclic systems with potential pharmacological activities (Kornienko et al., 2014).
Electrophilic Cyclization and Addition Reactions
The compound is involved in electrophilic cyclization and addition reactions of sulfonylated and sulfinylated molecules, demonstrating its utility in organic synthesis. These reactions are essential for constructing complex molecular architectures from simpler precursors (Ivanov et al., 2014).
Synthesis of Ionic Liquids
It is instrumental in the synthesis of ionic liquids, which are used as environmentally friendly solvents in various chemical reactions and processes. The aminolysis of epoxides catalyzed by Lewis acids in solvent-free conditions is a key step in producing these novel ionic liquids, showcasing the versatility of sulfonyl chloride derivatives in green chemistry (Fringuelli et al., 2004).
Material Science and Electrochemistry
In material science and electrochemistry, methanesulfonyl chloride derivatives are explored for their potential in energy storage applications. The investigation of sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid highlights the role of these compounds in developing novel cathode materials for batteries (Su et al., 2001).
properties
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCJLFVEXBSOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride |
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